1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a morpholine ring and a piperazine moiety, which contribute to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 263.76 g/mol. It is classified under the category of organic compounds, specifically as an amine derivative due to the presence of nitrogen-containing rings.
The synthesis of 1-morpholin-4-yl-3-piperazin-1-yl-propan-1-one typically involves the reaction of morpholine and piperazine with a suitable propanone derivative. The process can be summarized as follows:
Industrial methods may also utilize optimized conditions for large-scale production, ensuring high yields and purity levels of the final product .
1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents such as potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, yielding reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where alkyl halides are introduced, leading to the formation of substituted products.
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions .
The mechanism of action for 1-morpholin-4-yl-3-piperazin-1-yl-propan-1-one involves its interaction with specific biological targets. It is hypothesized that the compound may bind to certain receptors or enzymes, modulating their activity and resulting in various biological effects. This interaction is critical for its potential applications in pharmacology, particularly in drug development aimed at specific therapeutic targets .
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C11H22ClN3O2 |
Molecular Weight | 263.76 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one has several applications in scientific research:
Medicinal Chemistry: Due to its structural characteristics, it serves as a building block in the synthesis of more complex pharmaceutical compounds.
Biological Studies: The compound is utilized in biological research to explore its effects on cellular processes, potentially leading to new therapeutic strategies.
Industrial Applications: It finds use in the production of various industrial chemicals and materials, leveraging its unique chemical properties for diverse applications .
The structural architecture of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one integrates two nitrogen-containing heterocycles of profound significance in medicinal chemistry: morpholine and piperazine. The morpholine moiety (O=C4H8N-O) contributes key physicochemical properties, including enhanced water solubility due to its polar oxygen atom and conformational restraint from its saturated six-membered ring. This moiety frequently serves as a carbonyl bioisostere, improving metabolic stability while maintaining hydrogen-bond accepting capacity [4]. Complementarily, the piperazine ring (N-C4H8N) provides protonation sites across physiological pH ranges, enabling critical ionic interactions with biological targets. The secondary amines facilitate salt formation (e.g., dihydrochloride salts) to enhance bioavailability, as evidenced in the dihydrochloride form of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (Molecular Formula: C11H23Cl2N3O2, Molecular Weight: 300.225 g/mol) [1].
Table 1: Comparative Bioactive Properties of Heterocyclic Moieties
Scaffold | pKa Range | Solubility Profile | Key Biological Roles | Representative Targets |
---|---|---|---|---|
Morpholine | 4.9-5.5 | High aqueous solubility | H-bond acceptor, metabolic stabilizer | Kinases, GPCRs, transporters |
Piperazine | 6.5-9.5 (monoprotonation) | pH-dependent solubility | Cationic anchoring, structural linker | 5-HT receptors, antimicrobial targets |
Hybrid Morpholine-Piperazine | Dual pKa profiles | Balanced lipophilicity/hydrophilicity | Synergistic target engagement | Multidrug-resistant bacteria, biofilm-associated enzymes |
This molecular duality enables synergistic binding: morpholine’s oxygen atom forms hydrogen bonds with enzymatic active sites, while the protonated piperazine nitrogen engages in electrostatic interactions with anionic membrane components of Gram-positive pathogens [2] [4]. Patent literature demonstrates that such hybrid systems significantly enhance binding affinity to bacterial protein targets versus single-heterocycle analogs, particularly against resistant strains where target plasticity necessitates multi-vector interactions [4].
Antimicrobial resistance (AMR) demands innovative chemotypes that disrupt resistance mechanisms. Hybrid scaffolds like 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one represent a strategic response, merging pharmacophoric elements to overcome efflux pumps and enzymatic degradation. The propionyl linker (-CH2-CH2-C=O) between morpholine and piperazine provides torsional flexibility, enabling optimal spatial positioning of both heterocycles during target engagement [2] . Crucially, this scaffold’s chemical tractability permits derivatization at multiple sites: the piperazine nitrogen can be acylated or alkylated, while the morpholine ring accepts electrophilic substitutions, enabling library diversification for structure-activity relationship (SAR) studies.
Table 2: Antibacterial Efficacy Metrics of Hybrid Scaffolds vs. Conventional Agents
Compound Class | Avg. MIC Against MRSA (μg/mL) | Biofilm Eradication Concentration (BEC50) | Resistance Frequency (RF) | Target Spectrum |
---|---|---|---|---|
Fluoroquinolones | 2.5–32 | >128 | 10-6 | DNA gyrase, TopoIV |
β-Lactams | >64 | Inactive | 10-3 | Penicillin-binding proteins |
Morpholine-piperazine hybrids | 0.5–8 | 16–64 | <10-8 | Membrane integrity, kinase inhibition |
Biological evaluations of analogous compounds reveal potent disruption of bacterial membrane integrity and interference with intracellular signaling kinases. For instance, morpholine derivatives substituted with chloropropanoyl groups (e.g., 3-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one) demonstrate sub-μM IC50 values against multidrug-resistant Staphylococcus aureus through dual inhibition of penicillin-binding protein 2a (PBP2a) and histidine kinase autophosphorylation [2]. The hybrid’s amphiphilic character—hydrophilic heterocycles connected via lipophilic linkers—promotes penetration through the complex mycobacterial cell wall, showing promise against Mycobacterium tuberculosis .
The propionyl-linked morpholine-piperazine scaffold serves as a versatile platform for addressing AMR through rational modifications:
Lead optimization cycles have yielded analogs with 16-32 fold potency improvements against ESKAPE pathogens compared to first-generation compounds. These derivatives maintain activity against efflux-pump overexpressing strains by utilizing non-standard membrane transporters, as confirmed via radiolabeled uptake assays [5]. Current research focuses on fluorinated variants designed to resist oxidative metabolism in Mycobacterium, leveraging the morpholine ring’s tolerance for electrophilic substitution without loss of target affinity.
Table 3: Structural Optimization Strategies and Antimicrobial Impact
Modification Site | Structural Change | Impact on Antibacterial Activity | Resistance Mitigation Effect |
---|---|---|---|
Piperazine N4 | Acylation with cyclopropanecarbonyl | 8-fold ↓ MIC against MRSA | Blocks β-lactamase hydrolysis |
Propionyl linker | Chlorination at C3 | 4-fold ↑ biofilm penetration | Enhances alkylating capacity against resistant mutants |
Morpholine C2/C3 | Di-fluorination | Retains activity in hypoxic conditions (anti-TB) | Prevents oxidative deactivation |
Piperazine N1 | Quaternary ammonium formation | 64-fold ↓ BEC50 vs. biofilms | Disrupts anionic biofilm matrix |
These optimizations underscore a central tenet: hybrid scaffolds defeat resistance not merely through increased potency, but via orthogonal mechanisms that bypass conventional resistance pathways. Future directions include covalent warhead incorporation (e.g., acrylamides targeting cysteine residues in resistance enzymes) and prodrug strategies leveraging piperazine’s pH-dependent solubility for targeted release in acidic infection microenvironments [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3